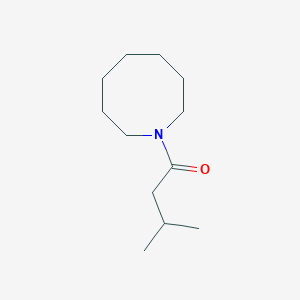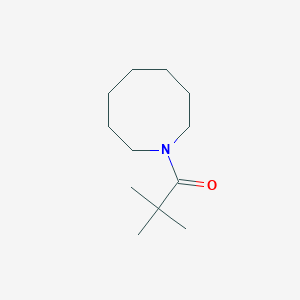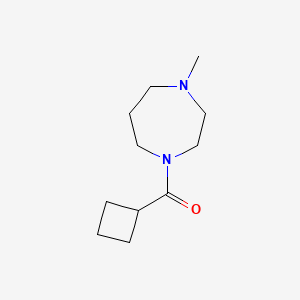
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide, also known as FMA or 4F-MPH, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant that is chemically similar to methylphenidate, a medication used to treat attention deficit hyperactivity disorder (ADHD). FMA has gained popularity in recent years as a research chemical, with scientists studying its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide has several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause increased alertness, euphoria, and decreased appetite.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluoro-2-methylphenyl)-2-methylpropanamide in lab experiments is its potency. It is a highly potent compound that can produce significant effects at low doses, making it useful for studying the effects of psychostimulants on the brain.
However, one limitation of using N-(4-fluoro-2-methylphenyl)-2-methylpropanamide in lab experiments is its potential for abuse. N-(4-fluoro-2-methylphenyl)-2-methylpropanamide is a highly addictive substance that can lead to dependence and withdrawal symptoms. Researchers must take precautions to ensure that the compound is used safely and responsibly in lab experiments.
Future Directions
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-methylpropanamide. One area of research could focus on the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide, particularly in the treatment of ADHD and other psychiatric disorders. Another area of research could focus on the long-term effects of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide use, including its potential for addiction and dependence. Additionally, researchers could explore the potential use of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects or reduce its side effects.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoro-2-nitrobenzaldehyde with 2-bromo-2-methylpropanenitrile in the presence of a reducing agent, such as iron powder. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield N-(4-fluoro-2-methylphenyl)-2-methylpropanamide.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide has been the subject of several scientific studies, with researchers exploring its potential applications in various fields. One area of research has focused on the use of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide as a cognitive enhancer. Studies have shown that N-(4-fluoro-2-methylphenyl)-2-methylpropanamide can improve cognitive performance in tasks such as working memory, attention, and decision-making.
Another area of research has focused on the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide. Studies have shown that N-(4-fluoro-2-methylphenyl)-2-methylpropanamide may have potential as a treatment for ADHD, depression, and other psychiatric disorders. However, more research is needed to fully understand the potential therapeutic effects of N-(4-fluoro-2-methylphenyl)-2-methylpropanamide.
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLRVLSBDNBZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)


![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)



